![molecular formula C21H17N3O3S B2680008 N1-(2-cyanophenyl)-N2-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)oxalamide CAS No. 2034254-33-4](/img/structure/B2680008.png)
N1-(2-cyanophenyl)-N2-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)oxalamide
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Description
N1-(2-cyanophenyl)-N2-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)oxalamide, also known as CPTH6, is a small molecule inhibitor that has gained significant attention in recent years due to its potential therapeutic applications. This compound has been shown to have a range of biochemical and physiological effects, making it a promising candidate for further research.
Scientific Research Applications
- Pinacol Boronic Esters : Pinacol boronic esters are valuable building blocks in organic synthesis. While functionalizing deboronation of alkyl boronic esters is well-established, protodeboronation remains less explored. N1-(2-cyanophenyl)-N2-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)oxalamide can be utilized for catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters using a radical approach. This method enables formal anti-Markovnikov alkene hydromethylation, a transformation previously unknown .
- In drug discovery, novel compounds containing the oxalamide scaffold have shown promise. For instance, derivatives of N1-(2-cyanophenyl)-N2-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)oxalamide exhibit better anti-fibrotic activities than existing drugs like Pirfenidone. These compounds could potentially be developed as therapeutic agents for fibrosis-related diseases .
- Imidazole-containing compounds derived from N1-(2-cyanophenyl)-N2-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)oxalamide have been synthesized and evaluated for antioxidant activity. These compounds showed good scavenging potential, making them interesting candidates for further investigation .
- The compound’s radical chain reaction can be harnessed for the formal hydrogenation of unactivated alkenes to alkanes. This strategy involves in situ-generated catechol boronic esters and provides a route to valuable products. However, it’s essential to consider stability and removal of the boron moiety at the end of a synthetic sequence .
Organic Synthesis and Catalysis
Anti-Fibrotic Agents
Antioxidant Potential
Hydroboration-Deboronation Strategies
properties
IUPAC Name |
N'-(2-cyanophenyl)-N-[2-hydroxy-2-(4-thiophen-3-ylphenyl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3S/c22-11-16-3-1-2-4-18(16)24-21(27)20(26)23-12-19(25)15-7-5-14(6-8-15)17-9-10-28-13-17/h1-10,13,19,25H,12H2,(H,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVHXISRYCARWET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)NC(=O)C(=O)NCC(C2=CC=C(C=C2)C3=CSC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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